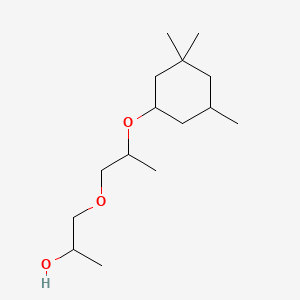
3,3,5-Trimethylcyclohexyl dipropylene glycol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,5-Trimethylcyclohexyl dipropylene glycol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclohexyl ring substituted with three methyl groups and two propylene glycol units, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethylcyclohexyl dipropylene glycol typically involves the hydrogenation of isophorone, a process that converts the isophorone into 3,3,5-Trimethylcyclohexanol . This intermediate can then be further reacted with propylene oxide under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts such as palladium on carbon and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous hydrogenation of isophorone in large reactors, followed by the addition of propylene oxide. The reaction mixture is then subjected to distillation and purification steps to isolate the desired product. Industrial production emphasizes efficiency, cost-effectiveness, and adherence to safety and environmental regulations.
化学反应分析
Types of Reactions
3,3,5-Trimethylcyclohexyl dipropylene glycol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium or platinum, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the propylene glycol units can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalysts, elevated temperatures and pressures.
Substitution: Halides, amines, appropriate solvents, and temperature control.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
科学研究应用
3,3,5-Trimethylcyclohexyl dipropylene glycol has found applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as an excipient in pharmaceutical formulations.
作用机制
The mechanism of action of 3,3,5-Trimethylcyclohexyl dipropylene glycol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a stabilizing agent for proteins and enzymes, enhancing their activity and stability. The compound’s unique structure allows it to interact with hydrophobic and hydrophilic regions of biomolecules, thereby influencing their conformation and function .
相似化合物的比较
Similar Compounds
3,3,5-Trimethylcyclohexanol: A precursor in the synthesis of 3,3,5-Trimethylcyclohexyl dipropylene glycol, known for its use in fragrances and as a solvent.
Dipropylene glycol: A related compound used as a solvent and in the formulation of cosmetics and personal care products.
3,3,5-Trimethylcyclohexyl 3-pyridyl methylphosphonate: An organophosphate nerve agent with distinct toxicological properties.
Uniqueness
This compound stands out due to its dual functionality, combining the properties of both the cyclohexyl ring and the propylene glycol units. This unique structure imparts enhanced solubility, stability, and reactivity, making it a versatile compound for various applications.
属性
CAS 编号 |
73987-16-3 |
|---|---|
分子式 |
C15H30O3 |
分子量 |
258.40 g/mol |
IUPAC 名称 |
1-[2-(3,3,5-trimethylcyclohexyl)oxypropoxy]propan-2-ol |
InChI |
InChI=1S/C15H30O3/c1-11-6-14(8-15(4,5)7-11)18-13(3)10-17-9-12(2)16/h11-14,16H,6-10H2,1-5H3 |
InChI 键 |
IGNSFDWCYLPZFK-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CC(C1)(C)C)OC(C)COCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


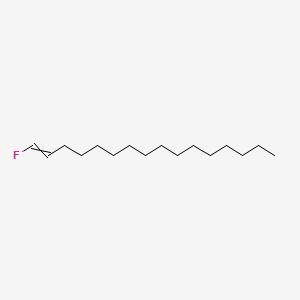

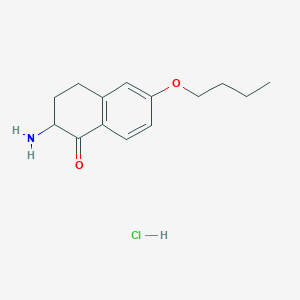
![(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14459399.png)
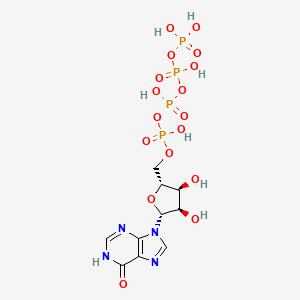
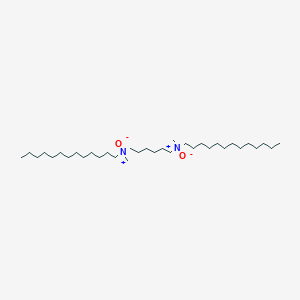
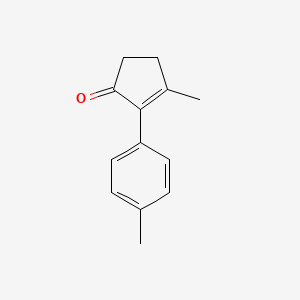
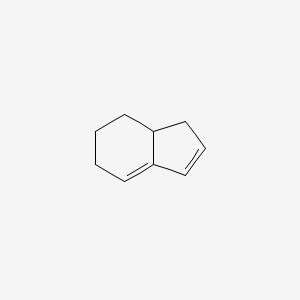
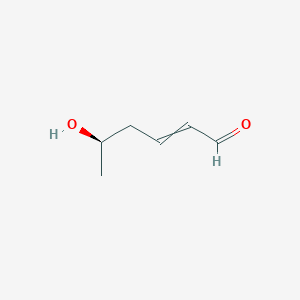
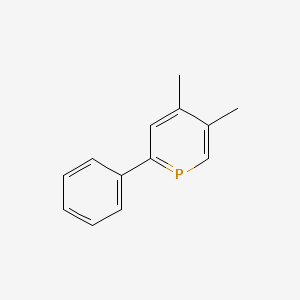
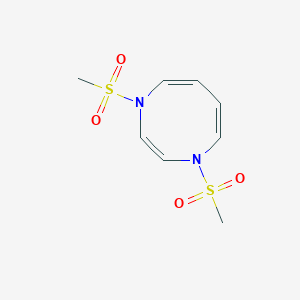
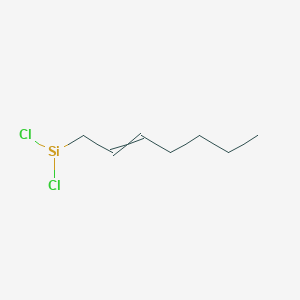
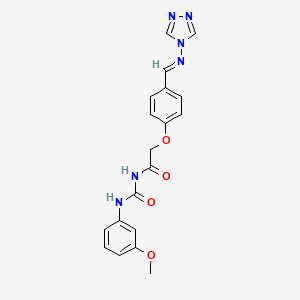
![N~1~,N~2~-Bis[phenyl(piperidin-1-yl)methyl]ethanebis(thioamide)](/img/structure/B14459458.png)
